Prmt4-IN-2

Pan-PRMT inhibition Isoform selectivity Biochemical profiling

Researchers investigating functional redundancy among type I PRMTs often face false negatives when using highly selective probes. Prmt4-IN-2 (Compound 55) is a pan-inhibitor specifically validated for multi-isoform suppression. - Potency Profile: Nanomolar inhibition of PRMT4/CARM1, PRMT1, PRMT6, and PRMT8; micromolar activity against PRMT3. - Application: Enables single-agent blockade of compensatory methylation pathways in oncology models, including breast and prostate cancer. - Benchmarking: Serves as a reference standard with defined IC50 values across five isoforms for screening novel pan-PRMT candidates.

Molecular Formula C23H29N7O
Molecular Weight 419.5 g/mol
Cat. No. B12382182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrmt4-IN-2
Molecular FormulaC23H29N7O
Molecular Weight419.5 g/mol
Structural Identifiers
SMILESCNCCN1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=NC=N3)NC4=CC=C(C=C4)CN
InChIInChI=1S/C23H29N7O/c1-25-9-11-30-10-8-19(14-30)29-23(31)17-4-7-20-21(12-17)26-15-27-22(20)28-18-5-2-16(13-24)3-6-18/h2-7,12,15,19,25H,8-11,13-14,24H2,1H3,(H,29,31)(H,26,27,28)/t19-/m0/s1
InChIKeyRMIWGHBRLVZTBB-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prmt4-IN-2: Pan-PRMT Inhibition Profile


Prmt4-IN-2 (also designated compound 55) is a small-molecule pan-inhibitor of protein arginine methyltransferases (PRMTs), a family of enzymes that catalyze the transfer of methyl groups to arginine residues on histone and non-histone proteins, thereby regulating gene expression, signal transduction, and other critical cellular processes [1]. This compound exhibits a distinct inhibitory profile across multiple PRMT isoforms, with nanomolar potency against PRMT4 (also known as coactivator-associated arginine methyltransferase 1, CARM1), PRMT6, PRMT1, and PRMT8, and micromolar activity against PRMT3 [1]. PRMT4/CARM1 is a type I PRMT that asymmetrically dimethylates arginine residues and is implicated in oncogenic transcriptional programs, making it a target of high interest in oncology and epigenetics research [2].

Workflow Pan-PRMT inhibition studies requiring concurrent multi-isoform suppression
Selection Defined multi-isoform inhibition profile across PRMT1,4,6,8,3
Use context Epigenetic research; functional redundancy and phenotypic screening models

Prmt4-IN-2 vs. Selective PRMT4 Probes


Isoform-selective PRMT4 inhibitors such as TP-064 and SGC2085 are designed to minimize off-target activity and are valuable for dissecting PRMT4-specific biology [1]. However, this high selectivity renders them unsuitable for experiments requiring concurrent inhibition of multiple PRMT family members, a common need in pan-PRMT phenotypic screening or when investigating functional redundancy among PRMTs [1]. Prmt4-IN-2, as a pan-inhibitor with a defined and quantifiable multi-isoform inhibition fingerprint, provides a tool for such applications that a selective probe cannot replace. Substituting a selective inhibitor for Prmt4-IN-2 in a pan-inhibition context would yield incomplete target coverage and could lead to false-negative results due to compensatory activity from uninhibited PRMT isoforms [2].

  • Selective PRMT4 inhibitors (TP-064, SGC2085) may not cover PRMT1, PRMT8, or PRMT3, leaving compensatory pathways intact.
  • Isoform selectivity profile may differ; using a selective probe can mask functional redundancy among PRMTs.
  • Multi-isoform inhibition fingerprint of Prmt4-IN-2 may not be replicated by selective inhibitors in pan-PRMT contexts.

Prmt4-IN-2 Selectivity & Potency Comparisons


Multi-Isoform Pan-Inhibition Profile

Prmt4-IN-2 inhibits a broad range of PRMT isoforms, including PRMT4 (IC50 = 92 nM), PRMT6 (IC50 = 436 nM), PRMT1 (IC50 = 460 nM), PRMT8 (IC50 = 823 nM), and PRMT3 (IC50 = 1.386 μM) [1]. In contrast, the selective PRMT4 inhibitor TP-064 exhibits high selectivity (>100-fold) for PRMT4 over other PRMTs, with IC50 values >10 μM for most family members except PRMT6 (IC50 = 1.3 μM) and PRMT8 (IC50 = 8.1 μM) [2]. SGC2085, another selective PRMT4 inhibitor, shows an IC50 of 50 nM against PRMT4 but does not inhibit other PRMTs except for PRMT6 (IC50 = 5.2 μM) .

Multi-Isoform Profile
Data to verify
Prmt4-IN-2: PRMT4 92 nM, PRMT6 436 nM, PRMT1 460 nM, PRMT8 823 nM, PRMT3 1.386 µM
Selective probes (TP-064/SGC2085): inactive on PRMT1/3/8 (>10 µM)
Supports pan-PRMT inhibition studies
Cross-study comparable data; confirm in own assay system
Pan-PRMT inhibition Isoform selectivity Biochemical profiling

Distinct PRMT4/PRMT6 Potency Ratio

Prmt4-IN-2 exhibits a PRMT6/PRMT4 potency ratio of approximately 4.7 (PRMT6 IC50 = 436 nM / PRMT4 IC50 = 92 nM) [1]. This is in stark contrast to the selective inhibitor TP-064, which shows a much higher selectivity ratio of >130 for PRMT4 over PRMT6 (PRMT4 IC50 <10 nM vs. PRMT6 IC50 = 1.3 μM) [2]. SGC2085 exhibits an even greater selectivity gap, with a PRMT6/PRMT4 ratio of approximately 104 (PRMT4 IC50 = 50 nM vs. PRMT6 IC50 = 5.2 μM) .

PRMT6/PRMT4 Ratio
Data to verify
≈ 4.7
TP-064 >130; SGC2085 ≈104 (cross-study)
Enables dual PRMT4/PRMT6 inhibition context
Review ratio under own assay conditions
PRMT4/PRMT6 selectivity Isoform profiling Dual inhibition

Unique PRMT1 Inhibition Profile

Prmt4-IN-2 inhibits PRMT1 with an IC50 of 460 nM, a feature not shared by selective PRMT4 inhibitors [1]. TP-064 is reported to be inactive against PRMT1 (IC50 >10 μM) [2], and SGC2085 does not inhibit PRMT1 at concentrations up to 10 μM . PRMT1 is the predominant type I PRMT in mammalian cells and is responsible for the majority of cellular arginine methylation, making its inhibition a critical differentiator for pan-PRMT applications [3].

PRMT1 Inhibition
Data to verify
IC50 460 nM
Selective probes >10 µM (cross-study)
Enables PRMT1 co-inhibition in pan-PRMT assays
Validate in recombinant enzyme assay
PRMT1 inhibition Pan-PRMT activity Substrate methylation

Inhibition of PRMT8 and PRMT3

Prmt4-IN-2 inhibits PRMT8 with an IC50 of 823 nM and PRMT3 with an IC50 of 1.386 μM [1]. In contrast, selective PRMT4 inhibitors such as TP-064 and SGC2085 show minimal to no activity against these isoforms at concentrations up to 10 μM [2]. PRMT8 is a membrane-associated type I PRMT with roles in neuronal function and cancer, while PRMT3 is a cytoplasmic PRMT involved in ribosome biogenesis and stress response; their inhibition may be desirable in certain experimental contexts [3].

PRMT8/PRMT3 Coverage
Data to verify
PRMT8 823 nM, PRMT3 1.386 µM
Comparators >10 µM (except TP-064 PRMT8 8.1 µM)
Extends inhibition to neuronal and ribosomal PRMTs
Cross-study context; verify in target cells
PRMT8 inhibition PRMT3 inhibition Isoform selectivity

Prmt4-IN-2 Optimal Research Applications


Cancer Cell Line Phenotypic Screening

In cancer cell lines where multiple PRMTs contribute to oncogenic phenotypes, Prmt4-IN-2 serves as a single-agent tool to achieve broad PRMT inhibition. Unlike selective inhibitors that may leave compensatory pathways intact, Prmt4-IN-2's ability to inhibit PRMT1, PRMT4, PRMT6, and PRMT8 concurrently provides a more comprehensive suppression of type I PRMT activity. This is particularly relevant in breast, prostate, and hematological malignancies where PRMT4/CARM1 overexpression coexists with dysregulation of other PRMT family members [1].

PRMT Isoform Functional Redundancy

PRMT isoforms exhibit overlapping substrate specificities and can functionally compensate for one another. Prmt4-IN-2 is an essential tool for loss-of-function studies aimed at uncovering these compensatory mechanisms. By inhibiting multiple PRMTs simultaneously, researchers can reveal phenotypes masked by isoform redundancy, which would remain hidden when using highly selective inhibitors. The quantifiable inhibition profile across PRMT1, PRMT4, PRMT6, and PRMT8 allows for dose-response modeling of combined isoform suppression [2].

Assay Development for Pan-PRMT Screening

Prmt4-IN-2 can be employed as a reference compound in the development and validation of biochemical assays designed to identify novel pan-PRMT inhibitors. Its well-characterized IC50 values across five PRMT isoforms provide a benchmark for assessing assay robustness, reproducibility, and sensitivity. New chemical entities can be directly compared against Prmt4-IN-2 to evaluate their potency and selectivity profiles, facilitating the identification of compounds with improved pan-inhibition characteristics or distinct isoform selectivity patterns [3].

Epigenetic Profiling in Drug Discovery

During early-stage drug discovery, understanding the epigenetic consequences of broad PRMT inhibition is crucial. Prmt4-IN-2 can be used to probe the global effects of type I PRMT suppression on histone methylation marks and gene expression programs. Its pan-inhibition profile induces a more extensive alteration of the cellular methylome compared to selective PRMT4 inhibitors, providing insights into the therapeutic potential and potential liabilities of targeting multiple PRMTs in disease models [4].

Application
Selection Property
Validation Focus
Cancer cell line pan-PRMT phenotypic screening
Multi-isoform inhibition profile
Confirm target coverage of PRMT1/4/6/8
PRMT isoform functional redundancy studies
Broad isoform inhibition over selective probes
Verify phenotype unmasking vs selective inhibitor
Pan-PRMT biochemical assay development
Defined IC50 benchmark across isoforms
Reproduce inhibition profile in assay conditions
Epigenetic profiling in drug discovery
Global type I PRMT suppression
Assess histone methylation mark changes

Technical Documentation Hub

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52 linked technical documents
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